7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
7-(chloromethyl)-2-(methoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2S/c1-14-4-6-11-12-7(13)2-5(3-9)10-8(12)15-6/h2H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMUNEUDJQXBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=O)C=C(N=C2S1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl-substituted thiadiazole with a methoxymethyl-substituted pyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its electronic properties and reactivity.
Cyclization and Ring-Opening: The fused ring system can undergo cyclization or ring-opening reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions, as well as oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride for redox reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted derivatives, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Introduction to 7-(Chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
7-(Chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its potential applications in various therapeutic areas, particularly in anticancer and antimicrobial research. Its unique structural features allow it to interact with biological targets effectively, making it a candidate for further exploration in drug development.
Structural Characteristics
The compound features a thiadiazole-pyrimidine core, which is known for its biological activity. The presence of the chloromethyl and methoxymethyl groups enhances its reactivity and potential interactions with biological macromolecules.
Anticancer Activity
Research has shown that compounds with thiadiazole and pyrimidine moieties exhibit promising anticancer properties. For instance, studies have indicated that modifications in the structure of similar compounds can lead to enhanced cytotoxicity against various cancer cell lines. The chloromethyl group at position 7 is particularly noted for increasing the activity of these compounds.
Case Studies
- A study involving derivatives of thiazolo[4,5-d]pyrimidine demonstrated that introducing a chlorine atom at the 7-position significantly improved anticancer activity compared to non-chlorinated analogs. These derivatives were evaluated against multiple human cancer cell lines, including A375 and MCF-7, with some showing IC50 values in the low micromolar range .
- Another research highlighted the synthesis of new thiazolo derivatives which were screened for their antiproliferative effects. Compounds similar to 7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one were found to inhibit cell growth effectively in vitro .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties.
Case Studies
- In a comparative study of thiazolo[4,5-b]pyridine derivatives, compounds exhibiting structural similarities to 7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one demonstrated effective inhibition against pathogens like Escherichia coli and Pseudomonas aeruginosa .
- The structural modifications leading to increased lipophilicity have been correlated with enhanced antimicrobial activity, suggesting that similar modifications in the target compound could yield favorable results .
Drug Design and Development
The unique structure of 7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one positions it as an interesting scaffold for drug design. Its ability to interact with various biological targets can be exploited through structure-activity relationship (SAR) studies.
Insights from Research
- Molecular docking studies have been employed to predict binding affinities and interactions of similar compounds with target proteins such as DNA gyrase and MurD. These insights can guide the optimization of the compound's structure for improved efficacy .
- The evaluation of pharmacokinetic properties (ADME) of related compounds indicates that modifications could enhance bioavailability and reduce toxicity .
Mechanism of Action
The mechanism of action of 7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Molecular Properties
Key Observations :
- Biological Activity: Phenoxymethyl groups at position 2 enhance xanthine oxidase inhibition, likely due to hydrophobic interactions with the enzyme’s active site . In contrast, methoxymethyl groups may improve solubility without compromising activity .
- Synthetic Utility : Chloromethyl groups at position 7 enable condensation reactions (e.g., with salicylonitrile) to form fused benzofuro-thiadiazolopyrimidines, a strategy used in heterocyclic chemistry to build complex architectures .
Key Observations :
- The methoxymethyl group at position 2 is typically introduced via alkylation of a thiadiazole precursor, while chloromethyl at position 7 is achieved through halogenation or direct substitution .
- Pictet-Spengler reactions are pivotal for constructing fused heterocycles, leveraging aromatic aldehydes to form pentacyclic structures .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Observations :
- Methoxymethyl substituents reduce LogP compared to phenoxymethyl, enhancing aqueous solubility .
- Chloromethyl derivatives exhibit moderate stability, with hydrolysis risks under basic conditions .
Biological Activity
Overview
7-(Chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a synthetic compound belonging to the class of thiadiazole and pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Molecular Formula : C₇H₈ClN₃O₂S
- Molecular Weight : 215.66 g/mol
- CAS Number : 87572-21-2
The biological activity of 7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various metabolic pathways critical for cell survival.
- Modulation of Signaling Pathways : It interacts with proteins involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Induction of Apoptosis : In cancer studies, this compound has demonstrated the ability to induce programmed cell death in malignant cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiadiazole compounds exhibit significant antimicrobial properties against various pathogens. The specific activity against bacteria and fungi is currently under investigation.
- Anticancer Properties : Compounds within this class have shown promise in preclinical models for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some studies indicate that thiadiazole derivatives can modulate inflammatory responses, which may have implications for treating inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds within the thiadiazole class:
| Study | Findings |
|---|---|
| Villemagne et al. (2020) | Synthesized new thiadiazole compounds with potent EthR inhibitors showing an EC of 0.072 μM against Mycobacterium tuberculosis. |
| Parikh et al. (2020) | Developed substituted thiadiazoles with significant anti-tuberculosis activity, achieving up to 96% inhibition at certain concentrations. |
| Jain et al. (2016) | Reported a novel hybrid compound with a MIC of 0.4 µM against Mycobacterium tuberculosis, demonstrating high selectivity and low toxicity. |
Q & A
Q. What are the established synthetic routes for 7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, and how are key intermediates optimized?
The synthesis typically involves multi-step procedures starting with thiazole or pyrimidine precursors. A critical intermediate, 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, is synthesized via Thorpe-Ziegler isomerization using salicylonitrile and chloromethyl derivatives . Optimization includes refluxing in acetic acid/anhydride mixtures with sodium acetate, achieving ~78% yield . For scalability, microwave irradiation (e.g., 100°C, 30 min) and ultrasound-assisted one-pot reactions reduce reaction times and improve regioselectivity .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions, with distinct signals for methoxymethyl (δ 3.3–3.5 ppm, singlet) and chloromethyl (δ 4.6–4.8 ppm) groups . Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and thiadiazole ring vibrations at 1450–1550 cm⁻¹ . X-ray crystallography resolves spatial conformation, such as the puckered pyrimidine ring (deviation: 0.224 Å from planar) and dihedral angles (e.g., 80.94° between fused rings) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should include:
- Anticancer activity : MTT assays against T-47D (breast) and NCI-H226 (lung) cell lines, with IC₅₀ values <50 µM indicating potency .
- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens, noting biofilm dispersal efficacy at 10–25 µg/mL .
- Enzyme inhibition : Xanthine oxidase (XO) inhibition assays, comparing IC₅₀ to allopurinol (reference IC₅₀: ~2 µM) .
Advanced Research Questions
Q. How can advanced synthetic techniques improve regioselectivity and yield for derivatives?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 55°C, 20 min) while maintaining >80% yield for carboxamide derivatives .
- Ultrasound-mediated cyclocondensation : Enhances thiadiazole ring formation efficiency via cavitation effects, achieving 85–90% purity without column chromatography .
- Catalytic optimization : Sulfamic acid (5 mol%) in Pictet-Spengler reactions improves benzofuro-fused derivative yields to 61–68% .
Q. What mechanistic insights can molecular docking provide for its bioactivity?
Docking studies with bovine serum albumin (BSA) reveal binding via hydrophobic interactions (e.g., pi-alkyl bonds with Trp213) and hydrogen bonding (e.g., Lys294), correlating with fluorescence quenching data (Ksv: 1.2 × 10⁴ M⁻¹) . For enzyme targets (e.g., dipeptidyl peptidase-4), docking identifies key residues (Glu205, Tyr547) for competitive inhibition, validated by kinetic assays (Ki < 1 µM) .
Q. How do substituent variations impact pharmacological activity, and how can SAR be rationalized?
- Electron-withdrawing groups (Br, Cl) : Enhance antimicrobial activity (e.g., 8c: 68% yield, MIC 12.5 µg/mL against P. aeruginosa) but reduce solubility .
- Methoxy groups : Improve xanthine oxidase inhibition (IC₅₀: 5–10 µM) via H-bonding with Mo⁴+ centers .
- Bulkier substituents : Reduce anticancer potency due to steric hindrance in BSA binding (e.g., MTDP4(9): IC₅₀ 48 µM vs. 32 µM for smaller analogs) .
Q. How can contradictory data on bioactivity or synthesis efficiency be resolved?
- Bioactivity discrepancies : Compare assay conditions (e.g., serum-free vs. serum-containing media alter IC₅₀ by 2–3 fold) .
- Synthesis yields : Optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine in Pictet-Spengler reactions) and solvent polarity (e.g., ethyl acetate/ethanol 3:2 for crystallization) .
- Enzyme inhibition variability : Validate via isothermal titration calorimetry (ITC) to distinguish competitive vs. non-competitive mechanisms .
Q. Methodological Notes
- Synthesis Optimization : Prioritize continuous flow reactors for scale-up to minimize byproducts .
- Structural Analysis : Combine DFT calculations with XRD to predict/polish torsion angles (e.g., C5–N2–C9–C10: 172.3°) .
- Data Reproducibility : Use ≥3 biological replicates and report purity (HPLC >95%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
